molecular formula C11H13NO2 B1661448 o-(2-Butenyloxy)benzamide CAS No. 91132-71-7

o-(2-Butenyloxy)benzamide

Cat. No.: B1661448
CAS No.: 91132-71-7
M. Wt: 191.23 g/mol
InChI Key: QJGOBHIVDQBUFT-NSCUHMNNSA-N
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Description

o-(2-Butenyloxy)benzamide (CAS: 91132-71-7) is a benzamide derivative characterized by a 2-butenyloxy group (-O-CH₂CH=CH₂) attached to the ortho position of the benzamide core. Benzamides are a versatile class of compounds with diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties. The structural flexibility of the benzamide scaffold allows for modifications that fine-tune pharmacological properties such as potency, selectivity, and bioavailability.

Properties

CAS No.

91132-71-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[(E)-but-2-enoxy]benzamide

InChI

InChI=1S/C11H13NO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2-7H,8H2,1H3,(H2,12,13)/b3-2+

InChI Key

QJGOBHIVDQBUFT-NSCUHMNNSA-N

SMILES

CC=CCOC1=CC=CC=C1C(=O)N

Isomeric SMILES

C/C=C/COC1=CC=CC=C1C(=O)N

Canonical SMILES

CC=CCOC1=CC=CC=C1C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Impact of Substituents on Activity

Alkylenoxy Linkers
  • This may enhance binding to hydrophobic enzyme pockets or receptors.
  • FtsZ Inhibitors: Linear or branched alkylenoxy linkers (e.g., O-(alkylphenyl)benzamides) improve inhibitory activity against bacterial FtsZ, a target for antimicrobial agents.
Aromatic and Heterocyclic Substituents
  • Roflumilast : The dichloropyridyl group enhances selectivity for PDE4 over other phosphodiesterase isoforms, while the difluoromethoxy group improves metabolic stability .
  • Sulfamoyl Benzamides : Sulfonamido groups form critical hydrogen bonds with glucokinase (e.g., Arg63), driving allosteric activation. Substitutions here correlate with EC₅₀ values ≤1 μM .
Electron-Donating Groups
  • Antioxidant Benzamides : Methoxy and hydroxyl groups (e.g., A8, H10) donate electrons, stabilizing free radicals and enhancing antioxidant efficacy (86.6–87.7% inhibition) .

Comparative Pharmacological Profiles

Enzyme Inhibition
  • PDE4 Inhibition : Roflumilast (IC₅₀ = 0.8 nM) outperforms rolipram (IC₅₀ = 10–600 nM), highlighting the importance of difluoromethoxy and dichloropyridyl groups for potency .
  • Tubulin Binding : Compound 16b’s 3,4,5-trimethoxyphenyl moiety mimics colchicine-site binders, achieving higher affinity than chloro derivatives (e.g., 16d) .
Receptor Targeting
  • P2X7 Antagonists : Modifications at R1–R3 (Pfizer compounds) retain efficacy in blocking IL-1β release, suggesting tolerance for diverse substituents in receptor antagonism .

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